

Application of 7-Chlorobenzotriazole in Medicinal Chemistry for Drug Design

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Compound of Interest

Compound Name: 7-Chloro-1H-benzo[d]
[1,2,3]triazole

Cat. No.: B3024888

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorobenzotriazole and its derivatives have emerged as versatile scaffolds and reagents in medicinal chemistry, contributing significantly to the design and synthesis of novel therapeutic agents. The electron-withdrawing nature of the chlorine atom enhances the reactivity and biological activity of the benzotriazole core, making it a valuable component in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and protein kinase inhibitory activities. This document provides an overview of the applications of 7-chlorobenzotriazole in drug design, detailed experimental protocols for its use, and a summary of the biological activities of its derivatives.

Application Notes

As a Superior Coupling Additive in Peptide Synthesis

7-Hydroxy-chlorobenzotriazole (Cl-HOBT) is a key derivative used to generate highly efficient coupling reagents for peptide synthesis. The chlorine substituent enhances the acidity of the hydroxyl group, leading to the formation of more reactive activated esters and reduced racemization during peptide bond formation. One of the most prominent coupling reagents derived from 6-chloro-1-hydroxybenzotriazole is O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate (HCTU). HCTU offers several advantages in solid-phase peptide synthesis (SPPS), including faster reaction times, improved yields for difficult couplings, and greater stability.[1][2] It is considered a cost-effective and efficient alternative to other high-performance coupling reagents.[3][4]

As a Core Scaffold in Kinase Inhibitors

The 7-chlorobenzotriazole moiety has been incorporated into the structure of potent protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzotriazole scaffold can mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chlorine atom can form specific interactions within the binding pocket, enhancing potency and selectivity. Derivatives of 7-chlorobenzotriazole have shown inhibitory activity against several kinases, including Casein Kinase 2 (CK2) and Focal Adhesion Kinase (FAK).[5][6]

In the Development of Antimicrobial Agents

Derivatives of 7-chlorobenzotriazole have demonstrated significant potential as antimicrobial agents. They exhibit activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve multiple targets, including the inhibition of essential enzymes and interaction with DNA, thereby disrupting cellular processes and leading to cell death.[5]

Quantitative Data Summary

The following tables summarize the biological activity of various 7-chlorobenzotriazole derivatives.

Table 1: Anticancer Activity of 7-Chlorobenzotriazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Benzotriazole containing 1,3,4-oxadiazole derivative	MCF-7 (Breast)	5.68	
Benzotriazole containing 1,3,4-oxadiazole derivative	HT29 (Colon)	10.21	
Benzotriazole-based androstane aminosteroid	HeLa (Cervical)	5.12 - 18.63	
Benzotriazole-based androstane aminosteroid	SW480 (Colon)	5.12 - 18.63	
Benzotriazole-based androstane aminosteroid	A549 (Lung)	5.12 - 18.63	
Benzotriazole-based androstane aminosteroid	HepG2 (Liver)	5.12 - 18.63	
Benzotriazole N-acylarylhydrazone hybrid (3e)	OVCAR-3 (Ovarian)	0.025	[6]
Benzotriazole N-acylarylhydrazone hybrid (3e)	HL-60 (Leukemia)	0.029	[6]
Quinoline bearing a benzotriazole moiety	Various	1.23 - 7.39	[7]
1,2,3-Triazole linked tetrahydrocurcumin derivative (4g)	HCT-116 (Colon)	1.09	[8]

1,2,3-Triazole linked tetrahydrocurcumin derivative (4g)	A549 (Lung)	45.16	[8]
Benzo[a]phenazine derivative (5d-2)	HeLa, A549, MCF-7, HL-60	1.04 - 2.27	[9]

Table 2: Kinase Inhibitory Activity of 7-Chlorobenzotriazole Derivatives

Compound	Target Kinase	IC50 (μM)	Reference
5,6,7-tribromo-4-ethyl-1H-benzotriazole	CK2	0.16	[10]
5,6,7-tribromo-4-methyl-1H-benzotriazole	CK2	0.51	[10]
Benzotriazole N-acylarylhydrazone hybrid (3e)	FAK	0.0446	[6]
Benzotriazole N-acylarylhydrazone hybrid (3e)	Pyk2	0.07019	[6]

Table 3: Antimicrobial Activity of 7-Chlorobenzotriazole Derivatives

Compound Class	Microorganism	MIC (µg/mL)	Reference
5,6-disubstituted benzotriazoles (22b', 22d, 22e')	Candida albicans	1.6 - 25	[5]
5,6-disubstituted benzotriazoles	Aspergillus niger	12.5 - 25	[5]
5-halogenomethylsulfon yl-benzotriazoles	Staphylococci (MRSA)	12.5 - 25	[5]
Azole derivatives containing 1,2,3-triazole (4s)	Candida albicans	0.53	[11]
Azole derivatives containing 1,2,3-triazole (13, 20, 27)	Various pathogenic fungi	<0.008 - 1	[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HCTU

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HCTU.

Materials:

- Fmoc-protected amino acid (2.0 equivalents based on resin substitution)
- HCTU (2.0 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
- N,N-Dimethylformamide (DMF)
- Resin with N-terminally deprotected peptide

- Standard SPPS reaction vessel and shaker

Procedure:

- **Resin Preparation:** Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5 times).
- **Amino Acid Activation:** In a separate vial, dissolve the Fmoc-protected amino acid (2.0 eq.) and HCTU (2.0 eq.) in a minimal amount of DMF.
- **Coupling Reaction:** Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- **Base Addition:** Add DIPEA (4.0 eq.) to the reaction mixture.
- **Reaction Incubation:** Agitate the reaction mixture at room temperature for 10-60 minutes. For difficult couplings, the reaction time can be extended.^[1] Fast protocols with coupling times as short as 5 minutes have also been reported to be effective.^{[3][4]}
- **Monitoring the Reaction:** Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no blue color) indicates the absence of free primary amines and a complete coupling reaction.
- **Washing:** Once the reaction is complete, filter the resin and wash it thoroughly with DMF (5 times) to remove excess reagents and byproducts.
- **Chain Elongation:** The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Synthesis of a Benzotriazole-based Kinase Inhibitor (General Procedure)

This protocol provides a general framework for the synthesis of a kinase inhibitor incorporating the 7-chlorobenzotriazole scaffold, based on common synthetic strategies for related heterocyclic compounds.

Materials:

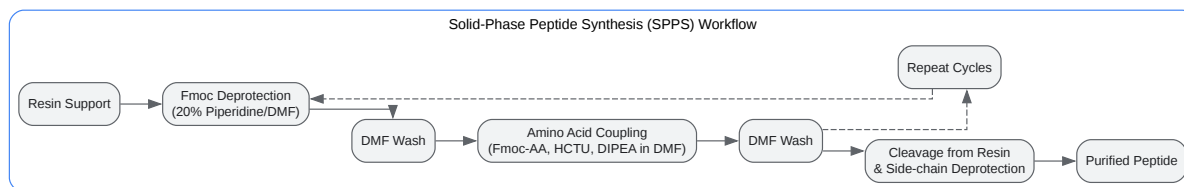
- Substituted 1H-benzo[d][1,3,4]triazole (e.g., a halogenated derivative)
- Appropriate electrophile (e.g., an alkyl halide or acyl chloride)
- Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
- Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- **Starting Material Preparation:** Dissolve the substituted 1H-benzo[d][1,3,4]triazole (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** Add the base (1.1 - 1.5 eq.) to the solution and stir at room temperature for 30 minutes to generate the benzotriazolide anion.
- **Electrophilic Addition:** Slowly add the electrophile (1.0 - 1.2 eq.) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired benzotriazole derivative.
- **Characterization:** Characterize the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

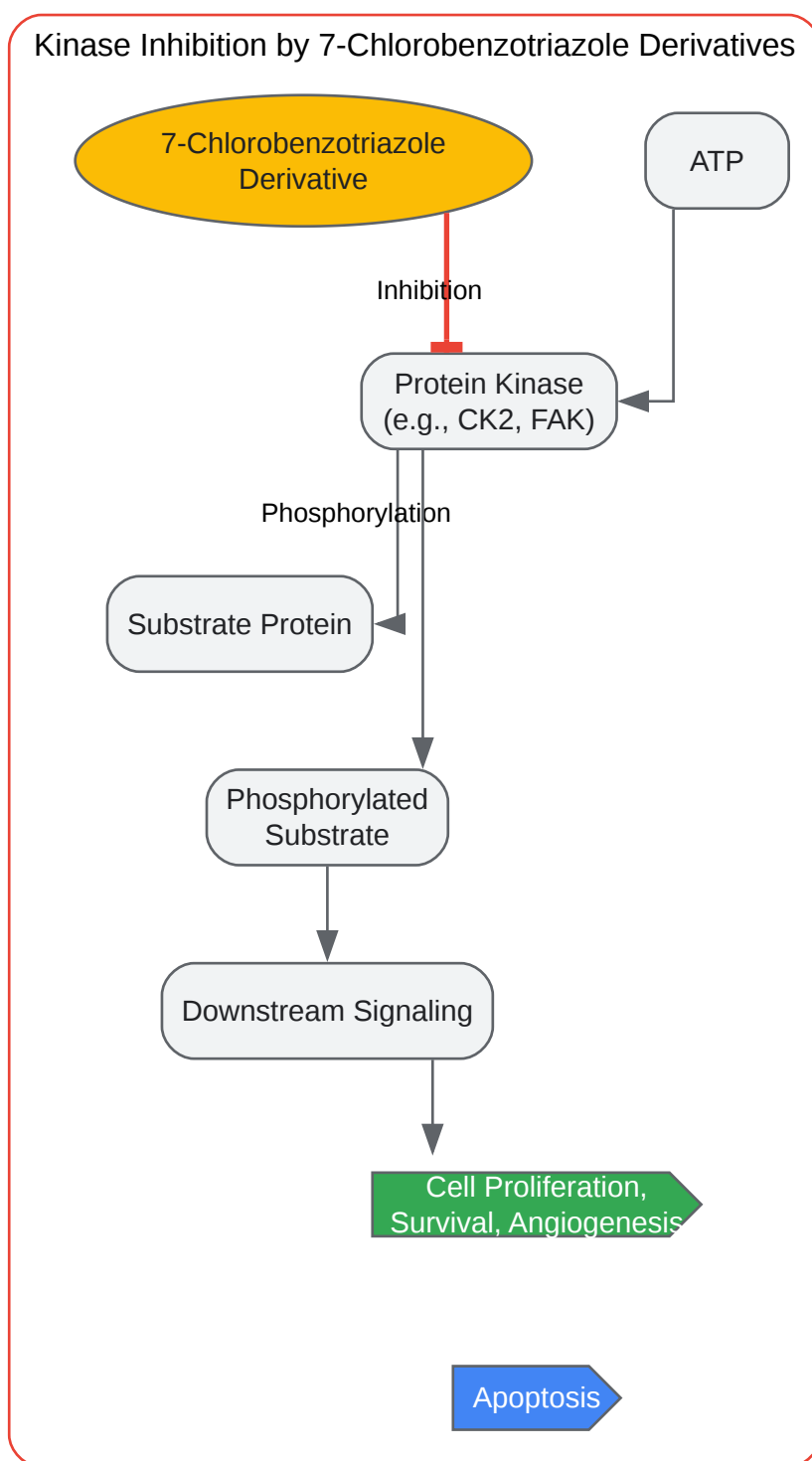
Visualizations

Signaling Pathways and Experimental Workflows



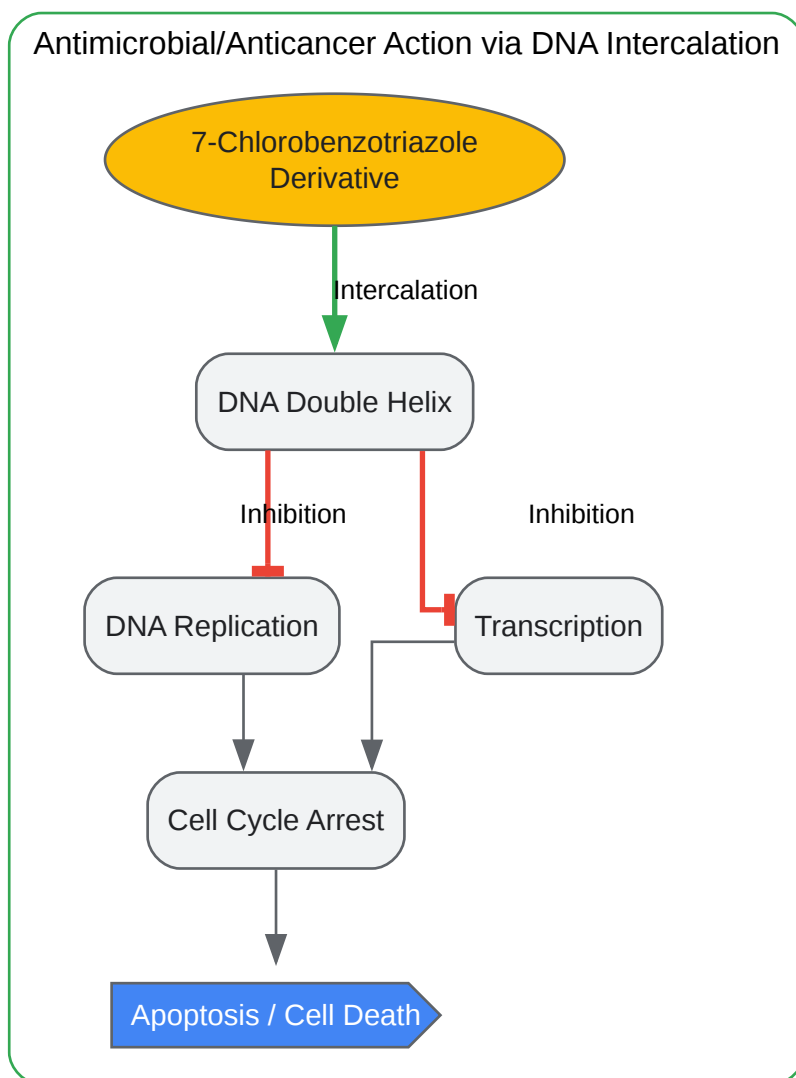
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Caption: Workflow for Solid-Phase Peptide Synthesis using HCTU.



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Caption: Mechanism of kinase inhibition by 7-chlorobenzotriazole derivatives.



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Caption: Proposed mechanism of action via DNA intercalation.

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